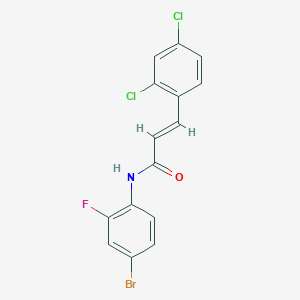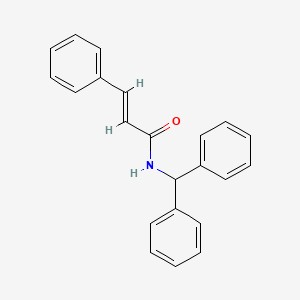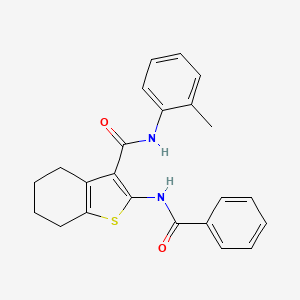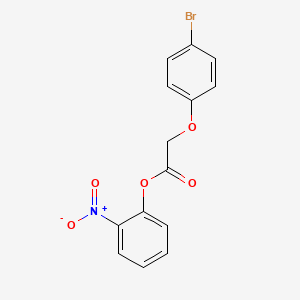
N-(4-bromo-2-fluorophenyl)-3-(2,4-dichlorophenyl)acrylamide
説明
N-(4-bromo-2-fluorophenyl)-3-(2,4-dichlorophenyl)acrylamide, also known as BRD-7880, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-3-(2,4-dichlorophenyl)acrylamide has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been found to improve cognitive function and memory in animal models.
作用機序
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(2,4-dichlorophenyl)acrylamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression by removing acetyl groups from histone proteins. Inhibition of HDAC activity by this compound leads to changes in gene expression that can result in cell cycle arrest and apoptosis in cancer cells, or neuroprotection in neurons.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, it has been found to have anti-inflammatory and anti-angiogenic properties. It has also been found to modulate the immune system, with studies showing that it can enhance the activity of natural killer cells and T cells.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-2-fluorophenyl)-3-(2,4-dichlorophenyl)acrylamide for lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and does not appear to have any significant side effects. However, one limitation is that it is relatively new and there is still limited information available on its pharmacokinetics and pharmacodynamics.
将来の方向性
There are many potential future directions for research on N-(4-bromo-2-fluorophenyl)-3-(2,4-dichlorophenyl)acrylamide. One area of interest is in the development of new cancer therapies. This compound has shown promise as a potential treatment for a variety of cancers, and further research could lead to the development of new drugs based on its structure and mechanism of action.
Another area of interest is in the development of new neuroprotective agents. This compound has shown potential for the treatment of neurodegenerative diseases, and further research could lead to the development of new drugs that target HDACs for the prevention and treatment of these diseases.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2FNO/c16-10-3-5-14(13(19)7-10)20-15(21)6-2-9-1-4-11(17)8-12(9)18/h1-8H,(H,20,21)/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJZAEAMHBXWAI-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-phenyl-4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-1,4-dihydro-5H-tetrazol-5-one](/img/structure/B3612962.png)

![N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B3612968.png)
![4-isobutoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3612976.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B3612981.png)
![2-[(4-fluorobenzyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-benzimidazole](/img/structure/B3612996.png)
![2-[4-(1-azepanylsulfonyl)phenyl]-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3613004.png)



![N-{[(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3613032.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3613038.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3613059.png)
![4-[(cyclohexylthio)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B3613060.png)